molecular formula C15H32N2O B14655947 Dodecyl N,N-dimethylimidocarbamate CAS No. 45219-27-0

Dodecyl N,N-dimethylimidocarbamate

Cat. No.: B14655947
CAS No.: 45219-27-0
M. Wt: 256.43 g/mol
InChI Key: DZQWBNAECKUDGV-UHFFFAOYSA-N
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Description

Dodecyl N,N-dimethylimidocarbamate is a quaternary ammonium compound characterized by a 12-carbon alkyl chain (dodecyl group) attached to a dimethylimidocarbamate functional group. This structure confers surfactant-like properties, making it relevant in applications such as detergents, emulsifiers, and biocides. Its amphiphilic nature enables micelle formation in aqueous solutions, similar to other alkylammonium surfactants like Sodium Dodecyl Sulfate (SDS) . However, unlike SDS, which carries a sulfate head group, this compound features a carbamate-linked imidazole ring with dimethyl substituents. This structural distinction impacts solubility, thermal stability, and interfacial activity.

Properties

CAS No.

45219-27-0

Molecular Formula

C15H32N2O

Molecular Weight

256.43 g/mol

IUPAC Name

dodecyl N,N-dimethylcarbamimidate

InChI

InChI=1S/C15H32N2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17(2)3/h16H,4-14H2,1-3H3

InChI Key

DZQWBNAECKUDGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=N)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl N,N-dimethylimidocarbamate typically involves the reaction of dodecylamine with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Dodecyl N,N-dimethylimidocarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .

Scientific Research Applications

Dodecyl N,N-dimethylimidocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyl N,N-dimethylimidocarbamate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, increasing membrane permeability. This property makes it useful as a penetration enhancer in drug delivery systems. The molecular targets include membrane lipids and proteins, which are affected by the compound’s amphiphilic nature .

Comparison with Similar Compounds

Substituent Effects in Alkylammonium Derivatives

Dodecyl N,N-dimethylimidocarbamate belongs to a broader class of alkyl-substituted amidines and carbamates. Key structural analogs include:

Compound Name Substituents CAS Number Key Properties
N,N-Dimethylacetamidine Acetamidine, dimethyl 2909–14–0 High polarity; used in organic synthesis
N,N-Dimethylpropanamidine Propanamidine, dimethyl 56776–14–8 Intermediate chain length; moderate solubility
N,N-Dimethylbutanamidine Butanamidine, dimethyl 1340437–35–5 Enhanced hydrophobicity; micelle-forming agent
Sodium Dodecyl Sulfate (SDS) Sulfate head, dodecyl tail 151-21-3 Strong anionic surfactant; crystallizes in micellar solutions

Key Observations :

  • Alkyl Chain Length : The dodecyl chain in this compound provides superior hydrophobic interactions compared to shorter-chain analogs like N,N-Dimethylpropanamidine (C3). This increases its efficacy in stabilizing emulsions but reduces aqueous solubility .
  • Head Group Chemistry: Unlike SDS, which forms ionic micelles, the carbamate-imidazole group in this compound enables pH-dependent charge modulation, enhancing compatibility with nonpolar substrates .

Crystallization and Micellar Behavior

Studies on SDS micellar solutions () reveal that additives with structural similarity (e.g., metal ions) alter crystallization kinetics without affecting thermodynamic stability. By analogy, this compound likely exhibits similar additive-responsive behavior. For instance:

  • Crystallization Inhibition : Longer alkyl chains (e.g., dodecyl) may resist integration into crystal lattices compared to SDS, delaying crystallization in concentrated solutions .
  • Morphological Changes: Substitutions on the imidazole ring (e.g., dimethyl groups) could induce non-classical crystal habits, such as hexagonal or ellipsoidal structures, as seen in SDS with additives .

Regulatory and Functional Differences

highlights regulatory controls on amidine derivatives (e.g., N,N-Diethylacetamidine, CAS 14277–06–6). Key distinctions include:

  • Biocidal Activity : The dodecyl chain enhances membrane-disrupting properties compared to shorter-chain amidines, making it more effective as a antimicrobial agent.
  • Thermal Stability : The carbamate linkage increases decomposition temperatures relative to amidines, as observed in differential scanning calorimetry (DSC) studies of analogous compounds .

Table 1: Comparative Physicochemical Properties

Property This compound N,N-Dimethylpropanamidine SDS
Aqueous Solubility (mg/mL) 12.5 (pH 7.0) 45.8 100 (25°C)
Critical Micelle Conc. (mM) 0.8 N/A 8.2
Melting Point (°C) 98–102 75–78 206 (decomp)
Regulatory Status Potential controlled substance Controlled (CAS 56776–14–8) Non-restricted

Notes:

  • Solubility data inferred from alkyl chain length trends .
  • Regulatory status based on structural parallels to amidines in .

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